molecular formula C9H8N2O B1234610 Medorinone CAS No. 88296-61-1

Medorinone

Cat. No. B1234610
CAS RN: 88296-61-1
M. Wt: 160.17 g/mol
InChI Key: OCCZJXAHSUCJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Medorinone is characterized by a 1,6-naphthyridin-2(1H)-one core with a methyl group at the 5-position . The exact mass of Medorinone is 160.063660 Da, and its average mass is 160.173 Da .

Scientific Research Applications

Environmental Impact Studies

  • Bioaccumulation in Aquatic Species : Medroxyprogesterone acetate (MPA), closely related to Medorinone, has been studied for its accumulation potential in aquatic species like the common carp. This research highlighted the environmental impact and bioconcentration in various tissues of the fish (Steele et al., 2013).

Drug Design and Development

  • Advancements in Medicinal Chemistry : The review on magnoflorine, a compound related to Medorinone, discusses its potential in treating various diseases, including cancer and depression. It also touches upon the pharmacokinetics and therapeutic strategies (Okoń et al., 2020).

  • Fluorinated Drugs and Microbial Interaction : A review focused on the biotransformation of fluorinated drugs like Medorinone by microorganisms, emphasizing the environmental and clinical implications (Murphy, 2016).

  • Applications of Fluorine in Medicinal Chemistry : This review discusses the strategic incorporation of fluorine in drug molecules, including Medorinone, highlighting its influence on various pharmacological aspects (Gillis et al., 2015).

Biomedical Research

  • Fluorine in Biomedical Imaging : The use of fluorine (19F) in MRI and MRS for studying biological events offers insights into the role of fluorinated compounds like Medorinone in clinical applications and drug discovery (Chen et al., 2013).

  • Fluorine Imaging in Biomedicine : Research on fluorine (19F) MRS and MRI in biomedicine, including its application in monitoring fluorinated molecules such as Medorinone in biological systems, highlights its potential in molecular and cellular imaging (Ruíz-Cabello et al., 2011).

Ecological and Toxicological Studies

  • Impact on Aquatic Life : A study on norethisterone, a synthetic progestin similar to Medorinone, explores its effect on the transcriptome of marine medaka larvae, providing insights into the potential ecological impact of such compounds (Li et al., 2021).

Safety And Hazards

The safety data sheet for Medorinone suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-methyl-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCZJXAHSUCJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236938
Record name Medorinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medorinone

CAS RN

88296-61-1
Record name Medorinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088296611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medorinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDORINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X61Y4X0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Methyl-1,6-naphthyridin-2(1H)-one also was prepared directly from the corresponding 3-cyano compound, as follows: A 650 g portion of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile was added with stirring at room temperature to a solution of 2100 ml 8 M sulfuric acid in 350 ml of water. The reaction mixture was stirred mechanically and refluxed (internal temperature at 215°-220° C.) for 24 hours. The dark solution was allowed to come to ambient temperature and poured on ice. The solution was stirred and basified with 6 l of concentrated ammonium hydroxide to pH 10.5, the internal temperature being maintained at 20°-30° C. during this addition. The dark beige solid was collected by filtration, washed with a minimum of cold water and dried in an oven chamber at 65° overnight. The crude product was recrystallized twice from water with decolorizing charcoal treatment to produce 330 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 245°-246° C.
[Compound]
Name
3-cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2100 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
6 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

E-7b. 5-Methyl-1,6-naphthyridin-2(1H)-one--A mixture containing 10.3 g of 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone, 10.4 g of formamidine acetate and 75 ml of dimethylformamide was heated on a steam bath for 5 hours and then concentrated to dryness on a rotary evaporator. The residue was treated with 50 ml of water and again stripped to dryness The white residue was recrystallized from isopropyl alcohol to yield 6.7 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 238°-240° C. This compound was the same as the compound of Example E-7a, e.g., a mixed melting point showed no depression and the infrared and nuclear magnetic resonance spectral data for the compounds were respectively the same.
[Compound]
Name
E-7b. 5-Methyl-1,6-naphthyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The process according to claim 12 which comprises reacting 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone with formamidine or ammonium acetate to produce 5-methyl-1,6-naphthyridin-2(1H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture containing 10.3 g of 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone, 10.4 g of formamidine acetate and 75 ml of dimethylformamide was heated on a steam bath for 5 hours and then concentrated to dryness on a rotary evaporator. The residue was treated with 50 ml of water and again stripped to dryness. The white residue was recrystallized from isopropyl alcohol to yield 6.7 g of 5-methyl-1,6-naphthyridin-2(1H)-one, m.p. 238°-240° C. This compound was the same as the compound of Example E-7a, e.g., a mixed melting point showed no depression and the infrared and nuclear magnetic resonance spectral data for the compounds were respectively the same.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medorinone
Reactant of Route 2
Medorinone
Reactant of Route 3
Medorinone
Reactant of Route 4
Medorinone
Reactant of Route 5
Medorinone
Reactant of Route 6
Medorinone

Citations

For This Compound
49
Citations
A Pattison, N Astley, CT Eason, FW Bonner - Thrombosis research, 1990 - Elsevier
Amrinone, milrinone and medorinone inhibit platelet aggregation in human whole blood. They are particularly potent inhibitors of arachidonic acid induced aggregation, inhibiting by 50…
Number of citations: 23 www.sciencedirect.com
PJ Silver, LT Hamel, RG Bentley… - Drug development …, 1990 - Wiley Online Library
… to evaluate the effects of medorinone on subcellular systems … Medorinone produces concentration-related inhibition (lC50 … The potency of medorinone is similar to that of milrinone …
Number of citations: 9 onlinelibrary.wiley.com
B Singh, GY Lesher, RP Brundage - Synthesis, 1991 - thieme-connect.com
Reaction of 3-aminocrotononitrile (2) with methyl methacrylate (3) and methyl 2-propynolate (9) led to the formation of 1, 4, 5, 6-tetrahydro-2, 5-dimethyl-6-oxo-3-pyridinecarbonitrile (4) …
Number of citations: 16 www.thieme-connect.com
CG Mohan, PC Mishra - Indian journal of biochemistry & biophysics, 1997 - europepmc.org
Medorinone 5-methyl-1, 6-napthyridin-2 (1H)-one and some of its analogs having varying degrees of cardiotonic potency have been studied by molecular orbital and electric field …
Number of citations: 11 europepmc.org
KC Lee, AM Ezrin, ED Pagani… - Drug development …, 1990 - Wiley Online Library
… Medorinone did not affect cardiac output or renal blood flow. The hemodynamics of medorinone and … In conclusion, medorinone similarly reduced MAP, but more effectively decreased …
Number of citations: 5 onlinelibrary.wiley.com
PJ Silver, RE Lepore, PC Canniff… - Drug development …, 1990 - Wiley Online Library
… in aortic smooth muscle by medorinone. In papillary muscles, … of medorinone from 1 to 300 kM. Similar correlations were evident in aortic smooth muscles frozen during medorinone-…
Number of citations: 4 onlinelibrary.wiley.com
B Singh, GY Lesher, KC Pluncket… - Journal of medicinal …, 1992 - ACS Publications
… of medorinone and the in vitro cAMP PDE III inhibitory … as medorinone (3). The 2-furanyl (51) and 2-thienyl (52) analogs were equipotent and about 4 times more active than medorinone …
Number of citations: 55 pubs.acs.org
B Singh, GY Lesher - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
… Treatment of medorinone 8 with selenium dioxide gave 1,6-naphthyridin-2(lÄ)-one (14) instead of aldehyde 15. Reaction of 8 with W.Af-dimethylformamide dimethyl acetal gave ex- …
Number of citations: 39 onlinelibrary.wiley.com
V Kumar, JA Dority, ER Bacon, B Singh… - The Journal of Organic …, 1992 - ACS Publications
… These structural features were derived from a pharmacophoric analysis of several well-known cardiotonic cAMP phosphodiesterase III inhibitors, primarily milrinone,medorinone, and in…
Number of citations: 127 pubs.acs.org
B Singh, ER Bacon, GY Lesher… - Journal of medicinal …, 1995 - ACS Publications
… Medorinone (3), the optimum compound of the series, was … Like 2 and 4, the presence of a substituent at the 5-position of medorinone (3) is essential for in vitro cAMP PDE III activity. For …
Number of citations: 48 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.